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Introduction
The Weinreb ketone synthesis is a highly reliable and versatile method for the synthesis of

ketones from carboxylic acid derivatives.[1][2] Discovered in 1981 by Steven M. Weinreb and

Steven Nahm, this reaction has become a staple in organic synthesis due to its ability to

prevent the common problem of over-addition of organometallic reagents to form tertiary

alcohols.[3][4] The key to this method is the use of an N-methoxy-N-methylamide, commonly

known as a Weinreb amide. This functional group reacts with Grignard reagents to form a

stable, chelated tetrahedral intermediate, which only collapses to the ketone upon acidic

workup.[2][3] This stability allows for excellent control and high yields of the desired ketone

product.[5]

The Weinreb ketone synthesis is compatible with a wide range of functional groups, making it

suitable for the synthesis of complex molecules, including natural products and pharmaceutical

intermediates.[3][6] This protocol provides detailed methodologies for the preparation of

Weinreb amides and their subsequent reaction with Grignard reagents to yield ketones.

Reaction Mechanism and Workflow
The reaction proceeds in two main stages. First, a carboxylic acid or its derivative (such as an

acid chloride or ester) is converted into the corresponding Weinreb amide. This is typically
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achieved by reacting the acylating agent with N,O-dimethylhydroxylamine hydrochloride in the

presence of a coupling agent or a base.[3]

In the second stage, the Weinreb amide is treated with a Grignard reagent. The

organomagnesium compound adds to the carbonyl carbon of the Weinreb amide to form a

tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium

atom, the carbonyl oxygen, and the methoxy oxygen. This stable five-membered ring prevents

the collapse of the intermediate and further reaction with another equivalent of the Grignard

reagent. Subsequent acidic workup hydrolyzes the chelate to afford the final ketone product.[2]

[3]
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Experimental Workflow for Weinreb Ketone Synthesis
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Caption: A typical experimental workflow for the Weinreb ketone synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1631021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Weinreb ketone

synthesis with various substrates and Grignard reagents.

Table 1: Synthesis of Aryl Ketones from Aryl Weinreb Amides and Aryl Grignard Reagents[6]

Entry
Weinreb
Amide

Grignard
Reagent

Temp (°C) Time (h) Yield (%)

1

N-methoxy-

N-

methylbenza

mide

3-

fluorophenyl

magnesium

chloride

23 1 85

2

N-methoxy-

N-methyl-4-

methoxybenz

amide

3-

fluorophenyl

magnesium

chloride

23 1 91

3

N-methoxy-

N-methyl-4-

(trifluorometh

yl)benzamide

3-

fluorophenyl

magnesium

chloride

23 1 95

4

N-methoxy-

N-methyl-4-

cyanobenza

mide

3-

fluorophenyl

magnesium

chloride

23 1 92

5

N-methoxy-

N-

methylbenza

mide

4-

cyanophenyl

magnesium

bromide

23 1 88

6

N-methoxy-

N-

methylbenza

mide

4-(tert-

butoxycarbon

yl)phenylmag

nesium

bromide

23 1 85
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Conditions: Reactions were performed in CH3CN with 1.2 equivalents of the Grignard reagent.

[6]

Table 2: Synthesis of Various Ketones from Weinreb Amides and Organometallic Reagents[7]

Entry
Weinreb
Amide

Organomet
allic
Reagent

Temp (°C) Time (h) Yield (%)

1

N-methoxy-

N-methyl-2-

phenylaceta

mide

Phenylmagne

sium bromide
0 1 90

2

N-methoxy-

N-methyl-2-

phenylaceta

mide

Methylmagne

sium bromide
0 1 92

3

N-methoxy-

N-

methylcinnam

amide

Phenylmagne

sium bromide
0 1 86

4

N-methoxy-

N-

methylcinnam

amide

Methylmagne

sium bromide
0 1 87

5

N-methoxy-

N-

methylbenza

mide

Phenylmagne

sium bromide
0 1 94

6

N-methoxy-

N-

methylbenza

mide

Ethylmagnesi

um bromide
0 1 92
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Conditions: Reactions were performed in THF with 1.1-1.2 equivalents of the Grignard reagent.

[7]

Experimental Protocols
Part 1: General Procedure for Weinreb Amide Synthesis
from an Acid Chloride

Reagent Preparation: Dissolve the acid chloride (1.0 equiv) in an anhydrous aprotic solvent

such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g.,

nitrogen or argon). Cool the solution to 0 °C in an ice bath.

Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1

equiv) in the same anhydrous solvent and add a non-nucleophilic base such as pyridine or

triethylamine (1.2 equiv).

Reaction: Slowly add the amine solution to the cooled acid chloride solution. Stir the reaction

mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an

additional 2-4 hours or until TLC analysis indicates complete consumption of the starting

material.

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium

chloride (NH₄Cl). Separate the organic layer and wash it sequentially with 1 M HCl, saturated

aqueous sodium bicarbonate (NaHCO₃), and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude Weinreb amide can be purified by flash

column chromatography on silica gel.

Part 2: General Procedure for Ketone Synthesis from a
Weinreb Amide and a Grignard Reagent

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a

thermometer, and a dropping funnel under an inert atmosphere, add the Weinreb amide (1.0

equiv) and dissolve it in anhydrous THF.
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Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard

reagent and substrate.

Grignard Addition: Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution

of the Weinreb amide, maintaining the low temperature. The rate of addition should be

controlled to prevent a significant rise in the internal temperature.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same

temperature for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS.

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous

solution of NH₄Cl.

Workup: Allow the mixture to warm to room temperature and extract with an organic solvent

such as ethyl acetate or diethyl ether. Combine the organic layers and wash with water and

brine.

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

The resulting crude ketone can be purified by flash column chromatography.[6]

Safety Precautions
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions

should be carried out under a dry, inert atmosphere using anhydrous solvents and flame-

dried glassware.

Organometallic reagents can be pyrophoric. Handle with appropriate personal protective

equipment (PPE), including safety glasses, lab coat, and gloves.

The quenching of Grignard reactions can be exothermic. Perform the quench slowly and with

adequate cooling.

Acid chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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